1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that 5-amino-pyrazoles, a class to which this compound belongs, are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds , which are common motifs in a wide range of synthesized drugs .
Mode of Action
5-amino-pyrazoles are known to undergo various reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the formation of biologically active compounds .
Biochemical Pathways
Given the broad range of chemical and biological properties of imidazole-containing compounds , it’s plausible that this compound could interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is reported to be 23773 , which could potentially influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can bind to specific receptors and proteins, influencing their activity and modulating biochemical pathways. These interactions are often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, distribution, and accumulation in target tissues . The compound’s localization can influence its activity and function, as it may concentrate in specific cellular compartments or organelles .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
Preparation Methods
The synthesis of 1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of phenylhydrazine with propyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . The hydrochloride salt is then obtained by treating the free base with hydrochloric acid. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted pyrazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazol-4-amine: Similar structure but different alkyl substitution, leading to variations in biological activity.
1-Phenyl-5-methyl-1H-pyrazol-4-amine: Another derivative with a different alkyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-phenyl-5-propylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-6-12-11(13)9-14-15(12)10-7-4-3-5-8-10;/h3-5,7-9H,2,6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPOHDFRLZPOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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